3-(Hydroxymethoxy)propane-1,2-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H10O4 |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
3-(hydroxymethoxy)propane-1,2-diol |
InChI |
InChI=1S/C4H10O4/c5-1-4(7)2-8-3-6/h4-7H,1-3H2 |
InChI Key |
LLEOBORMKXISHG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCO)O)O |
Origin of Product |
United States |
Overview of Foundational Research Areas for Alkoxy Substituted Diols
Research into alkoxy-substituted diols, a category that includes 3-(hydroxymethoxy)propane-1,2-diol, has covered several key areas, primarily focusing on their synthesis and potential applications.
Synthesis: The synthesis of glycerol (B35011) ethers, including alkoxy-substituted diols, has been a central theme of investigation. The etherification of glycerol is a common route, though it presents challenges due to the similar reactivity of glycerol's three hydroxyl groups, which can lead to issues with selectivity. acs.org The reaction of glycerol with aldehydes and ketones, known as acetalization, is another important synthetic pathway that produces cyclic acetals. researchgate.netresearchgate.net For instance, the reaction with formaldehyde (B43269) yields glycerol formal, a mixture of five- and six-membered cyclic isomers. researchgate.net Catalysis plays a crucial role in these syntheses, with various acid catalysts and even functionalized ionic liquids being employed to improve reaction yields and selectivity. google.com
Applications: The potential applications of alkoxy-substituted diols are diverse. Glycerol ethers are explored as "green" fuel additives to enhance combustion properties. mdpi.com They also show promise as hydrotropes, which can increase the solubility of other substances in water. acs.org Furthermore, lower alkyl ethers of glycerol have been investigated as potential components of low-melting technical fluids, such as heat transfer fluids and antifreeze agents, due to their extremely low pour points. nih.gov The broader class of glycol ethers is valued in numerous industries for their properties as solvents in paints, coatings, cleaning agents, and cosmetics. v-mr.biz
Identification of Current Gaps and Future Perspectives in the Field
Development of Novel Synthetic Routes and Strategies
The development of novel synthetic routes for glycerol ethers is driven by the need for high selectivity and sustainable processes. Glycerol's availability as a byproduct of biodiesel production makes it an attractive renewable feedstock. nih.gov
Chemo- and Regioselective Synthesis Approaches
A primary challenge in the synthesis of specific mono-ethers of glycerol is achieving high chemo- and regioselectivity. Glycerol possesses two primary hydroxyl groups and one secondary hydroxyl group, all of which can participate in etherification reactions. The etherification of glycerol with alcohols can lead to a mixture of mono-, di-, and tri-ethers. researchgate.net The formation of 1- and 1,3-ethers from the primary hydroxyl groups is generally more probable than the formation of 2- and 1,2-ethers from the secondary hydroxyl group. vurup.sk
To control the reaction and achieve high selectivity for a single product, chemo-enzymatic strategies have been developed. For instance, a method for synthesizing functionalized oligomer derivatives of glycerol involves the regioselective enzymatic acylation of the primary hydroxyl groups, followed by etherification of the secondary hydroxyl groups, and subsequent deprotection. nih.govnih.gov This enzymatic approach demonstrates high chemo- and regioselectivity, as enzymes like immobilized Candida antarctica lipase (B570770) (Novozym 435) can distinguish between the primary and secondary hydroxyl groups. nih.gov
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are central to modern synthetic design for glycerol derivatives. The use of glycerol itself is a key aspect of a biorefinery concept. Furthermore, the development of solvent-free etherification processes enhances the green credentials of the synthesis. mdpi.comsciepub.com The products of glycerol etherification, particularly di- and tri-ethers, are valuable as green fuel additives that can improve the combustion properties of diesel fuels. mdpi.commdpi.com
A significant focus of green chemistry in this area is the replacement of corrosive and problematic homogeneous catalysts with solid, reusable heterogeneous catalysts. This not only simplifies product purification but also minimizes waste generation. mdpi.com
Catalytic Approaches in the Synthesis of this compound
Catalysis is paramount in directing the reaction of glycerol towards desired ether products. Research has explored homogeneous, heterogeneous, and biocatalytic systems, each with distinct advantages and drawbacks.
Homogeneous Catalysis Investigations
Homogeneous acid and base catalysts have been traditionally used for glycerol etherification. Basic catalysts, such as sodium carbonate (Na₂CO₃) and sodium hydroxide, are often employed. researchgate.netmdpi.com While they can achieve high glycerol conversion, controlling selectivity towards specific ethers like diglycerol (B53887) (DG) and triglycerol (TG) is challenging, often leading to the formation of higher oligomers. mdpi.com The use of weakly acidic alkali metal-based inorganic salts as additives has been shown to enhance the selectivity for DG and TG by moderating catalyst activity. mdpi.com However, homogeneous catalysts present significant operational issues, including corrosion and the difficulty of separation from the product mixture. mdpi.com
| Catalyst | Reactant | Temperature (°C) | Glycerol Conversion (%) | Selectivity (%) | Reference |
| Na₂CO₃ | Glycerol (solvent-free) | 260 | 96 | 24 (DG), 35 (TG) | mdpi.com |
| NaOAc | Glycerol (solvent-free) | 260 | 72.8 | 38.7 (DG), 31.9 (TG) | mdpi.com |
| KOAc | Glycerol (solvent-free) | 260 | 82.6 | 32.8 (DG), 25.1 (TG) | mdpi.com |
This table presents data on homogeneous catalysis for glycerol self-etherification (oligomerization).
Heterogeneous Catalysis Studies
Heterogeneous catalysts offer a promising alternative to their homogeneous counterparts, primarily due to their ease of separation and potential for recycling. A variety of solid acid and base catalysts have been investigated for glycerol etherification with different alcohols.
Acidic heterogeneous catalysts, including sulfonic resins (e.g., Amberlyst-15), zeolites (e.g., H-Y, H-BEA), and grafted silicas, have been successfully used for the synthesis of glycerol mono-ethers. rsc.org The performance of these catalysts is influenced by both their acidity and surface polarity. For instance, in the etherification of glycerol with ethanol, Amberlyst-15 showed high activity, while zeolites with intermediate aluminum content also proved effective. rsc.org In the etherification with tert-butanol, Amberlyst-15 achieved nearly 96% glycerol conversion at 90°C. vurup.sk
Mixed oxide catalysts, such as Ca₁.₆La₀.₄Al₀.₆O₃, have demonstrated high selectivity (88%) towards diglycerol and triglycerol at a high glycerol conversion (96.3%) in solvent-free conditions. sciepub.comsciepub.com
| Catalyst | Reactant Alcohol | Temperature (°C) | Glycerol Conversion (%) | Key Product(s) / Selectivity | Reference |
| Amberlyst 15 | tert-Butanol | 90 | ~96 | Mono-, Di-, and Tri-tert-butyl glycerol ethers | vurup.sk |
| Amberlyst 15 | Ethanol | 200 | 85 | Ethyl glycerol ethers | acs.org |
| H-BEA Zeolite | tert-Butanol | 90 | Comparable to Amberlyst 15 | Higher selectivity to di-ethers (~45%) | vurup.sk |
| Ca₁.₆La₀.₄Al₀.₆O₃ | Glycerol (solvent-free) | 250 | 96.3 | 88% (Diglycerol + Triglycerol) | sciepub.comsciepub.com |
| Phosphotungstic Acid/Al₂O₃ | Methanol (gas phase) | 291 | ~80 | Methyl glyceryl ethers | acs.org |
This table summarizes findings for various heterogeneous catalysts in glycerol etherification reactions.
Biocatalytic Synthesis Research
Biocatalysis represents a highly selective and environmentally benign approach to synthesizing glycerol derivatives. Enzymes can operate under mild conditions and exhibit remarkable regioselectivity, which is difficult to achieve with conventional chemical catalysts.
The chemo-enzymatic synthesis of oligoglycerol derivatives using immobilized Candida antarctica lipase (Novozym 435) showcases the potential of biocatalysis. nih.govnih.gov This enzyme selectively acylates the primary hydroxyl groups of glycerol, allowing for subsequent chemical modification of the secondary hydroxyl group. nih.gov
More directly related to ether bond formation, researchers have investigated archaeal prenyltransferases, such as geranylgeranylglyceryl phosphate (B84403) synthases (GGGPSs). An ultrastable GGGPS from Archaeoglobus fulgidus has been shown to synthesize various prenyl glycerol ethers with perfect control over the configuration at the glycerol unit. chemrxiv.orgresearchgate.netnih.govchemrxiv.org While these enzymes use prenyl pyrophosphates as substrates rather than formaldehyde, they demonstrate the potential of biocatalysis for highly selective etherification of glycerol.
| Biocatalyst | Reaction Type | Key Feature | Reference |
| Novozym 435 (Candida antarctica lipase B) | Regioselective acylation | Distinguishes between primary and secondary hydroxyl groups of glycerol. | nih.govnih.gov |
| Archaeoglobus fulgidus GGGPS | Prenyl ether synthesis | Forms various prenyl glycerol ethers with high stereocontrol. | chemrxiv.orgresearchgate.netnih.gov |
This table highlights examples of biocatalysts used in glycerol transformations.
Mechanistic Elucidation of Formation Reactions
The formation of this compound, a glycerol acetal (B89532), proceeds through the acid-catalyzed acetalization of glycerol with formaldehyde. researchgate.netresearchgate.net This reaction typically yields a mixture of cyclic isomers, namely the five-membered ring (1,3-dioxolane-4-methanol) and the six-membered ring (1,3-dioxan-5-ol). researchgate.net The mechanistic pathway involves the protonation of the formaldehyde carbonyl group, enhancing its electrophilicity. Subsequently, a nucleophilic attack from one of the hydroxyl groups of glycerol occurs, leading to the formation of a hemiacetal intermediate. youtube.comyoutube.com Further protonation of the hemiacetal's hydroxyl group and subsequent elimination of a water molecule generates a resonance-stabilized carbocation. Finally, an intramolecular attack by another hydroxyl group of the glycerol backbone on this carbocation, followed by deprotonation, results in the formation of the cyclic acetal product. youtube.comyoutube.comyoutube.com
Reaction Kinetics and Thermodynamics
The reaction between glycerol and formaldehyde to form glycerol formal, which includes this compound as a structural isomer, has been shown to be exothermic and subject to significant thermodynamic limitations. researchgate.net A kinetic study of this acetalization reaction using an acidic ion exchange resin as a catalyst has provided insights into the reaction's energetics. researchgate.net
The thermodynamics of glycerol-water solutions, which are relevant to the reaction medium, are governed by local solvation structures. nih.gov The mixing enthalpy is directly connected to the population of bound water molecules to the hydrophilic groups of glycerol. nih.gov While specific thermodynamic data for the formation of this compound is not extensively documented, the data from analogous glycerol reactions provide a foundational understanding. For example, the thermal decomposition of glycerol has a free energy barrier (ΔG) of approximately 65.5-65.6 kcal mol⁻¹ at 298 K. rsc.org
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Activation Energy (Ea) | 51.1–52.3 kJ/mol | Acidic ion exchange resin catalyst, Temperature range: 298–323 K | researchgate.net |
| Reaction | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| Thermal Decomposition of Glycerol | ΔG | 65.5–65.6 kcal mol⁻¹ | 298 K, 101 kPa | rsc.org |
Transition State Analysis
The initial step, the protonation of the formaldehyde carbonyl group, involves a low-energy transition state. The subsequent nucleophilic attack of a glycerol hydroxyl group on the protonated carbonyl carbon is a key step. The transition state for this step involves the partial formation of the new carbon-oxygen bond and the partial breaking of the carbonyl pi bond. youtube.com
The formation of the carbocation intermediate, following the departure of a water molecule, proceeds through a high-energy transition state. This carbocation is stabilized by resonance with the adjacent oxygen atom of the hemiacetal. youtube.com The subsequent intramolecular cyclization, where another hydroxyl group attacks the carbocation, also has a distinct transition state. This state is characterized by the developing bond between the hydroxyl oxygen and the carbocationic carbon, leading to the formation of the cyclic structure. youtube.com The final deprotonation step to yield the neutral acetal product has a low activation barrier. youtube.com
Computational studies on similar reactions, such as the thermal decomposition of glycerol, have utilized methods like Density Functional Theory (DFT) to calculate the free energy barriers of various reaction channels, providing insights into the relative stability of transition states. rsc.org Such theoretical approaches could be applied to elucidate the specific transition state structures and energies for the formation of this compound.
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) and ab initio calculations would be utilized to explore its electronic landscape. These studies provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Electronic Density Distribution Analysis
The electronic density distribution reveals the arrangement of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for predicting the molecule's electrostatic interactions and reactive sites. A calculated molecular electrostatic potential (MEP) map for this compound would be expected to show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and ether groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential (blue regions), marking them as electrophilic sites and hydrogen bond donors.
A hypothetical representation of the MEP for this compound would likely resemble that of similar glycerol ethers, where the oxygen-rich areas are prone to electrophilic attack. researchgate.net
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). doaj.org The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms, reflecting their lone pair electrons. The LUMO would likely be distributed across the C-O antibonding orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations would be the standard method to determine these orbital energies and their distribution.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Polyol Ether
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
This is a hypothetical data table to illustrate the concept. Actual values would require specific DFT calculations for this compound.
Conformational Analysis and Intramolecular Interactions
The flexibility of the carbon chain in this compound allows for the existence of multiple conformations, each with a distinct energy and population at equilibrium.
Rotational Isomerism and Energy Landscapes
The rotation around the C-C and C-O single bonds gives rise to various rotational isomers (conformers). A potential energy surface (PES) scan, performed using quantum mechanical methods, would identify the stable conformers (local minima) and the transition states connecting them. The relative energies of these conformers determine their population distribution at a given temperature. For similar small polyols, it has been shown that the most stable conformations are often those that maximize intramolecular hydrogen bonding or minimize steric hindrance. nih.gov
Hydrogen Bonding Network Characterization
The presence of three hydroxyl groups and an ether oxygen allows for the formation of a complex network of intramolecular hydrogen bonds in this compound. These non-covalent interactions play a crucial role in stabilizing certain conformations. Computational studies on similar diols have shown that the presence and strength of intramolecular hydrogen bonds can be predicted by analyzing the distance between the hydrogen donor and acceptor atoms and the linearity of the O-H···O angle. nih.gov For instance, studies on glycerol have detailed the extensive hydrogen-bonding network that dictates its physical properties. researchgate.netresearchgate.net It is expected that similar interactions would significantly influence the conformational preferences of this compound.
Table 2: Example of Intramolecular Hydrogen Bond Parameters for a Stable Conformer
| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) |
| O-H (C1) | O (ether) | 2.1 | 155 |
| O-H (C2) | O-H (C1) | 2.3 | 140 |
This is a hypothetical data table to illustrate the concept. Actual values would require specific calculations for this compound.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into their dynamic properties and interactions with their environment, particularly in a solvent.
For this compound, MD simulations in an aqueous solution would reveal how the molecule interacts with water molecules. researchgate.netmatec-conferences.org Key aspects to be investigated would include the formation of intermolecular hydrogen bonds between the diol's hydroxyl groups and water, and the solvation structure around the molecule. The simulations would also provide information on the dynamics of these interactions, such as the lifetime of hydrogen bonds. doaj.org
The results of such simulations would be critical for understanding the solubility and transport properties of this compound in aqueous environments. The conformation of the molecule itself can be influenced by the solvent, with different conformers being favored in solution compared to the gas phase. researchgate.net
Computational Prediction of Reaction Pathways and Energetics
Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. While direct computational studies specifically targeting the reaction pathways and energetics of this compound are not extensively available in the public domain, broader computational analyses of the glycerol-formaldehyde reaction provide a foundational understanding of its behavior.
Reaction Pathway Overview:
The generally accepted mechanism for the acid-catalyzed reaction of glycerol with formaldehyde involves the following key steps:
Protonation of Formaldehyde: In the presence of an acid catalyst, the carbonyl oxygen of formaldehyde is protonated, increasing its electrophilicity.
Nucleophilic Attack by Glycerol: A hydroxyl group of glycerol acts as a nucleophile, attacking the protonated formaldehyde. This step leads to the formation of a protonated hemiacetal intermediate. The primary hydroxyl groups of glycerol are generally more reactive than the secondary one.
Formation of this compound: Deprotonation of the intermediate yields the acyclic hemiacetal, this compound.
Cyclization: Subsequent intramolecular cyclization occurs through the nucleophilic attack of another hydroxyl group of the glycerol backbone onto the carbon of the hydroxymethoxy group. This can lead to the formation of either a five-membered or a six-membered ring.
Dehydration: The final step involves the elimination of a water molecule to form the stable cyclic acetal products, glycerol formal.
Computational studies on related systems, such as the thermal decomposition of glycerol, have employed methods like the M06-2X functional to calculate the energetics of various reaction channels. rsc.org For instance, the decomposition of glycerol can lead to the formation of formaldehyde, among other products, highlighting the relevance of understanding the energetics of reactions involving these molecules. rsc.org
Kinetic studies of the acetalization of glycerol with formaldehyde have shown that the reaction is reversible and subject to thermodynamic limitations. researchgate.net The distribution of the five- and six-membered ring isomers in the final product is influenced by reaction conditions such as temperature and the molar ratio of the reactants. researchgate.net
Mechanistic Investigations of Chemical Transformations Involving 3 Hydroxymethoxy Propane 1,2 Diol
Acid- and Base-Catalyzed Reaction Mechanisms
The stability and reactivity of 3-(hydroxymethoxy)propane-1,2-diol and its cyclic isomers are significantly influenced by the presence of acid or base catalysts. These catalysts mediate the formation and cleavage of the acetal (B89532) and ether linkages.
Acid-Catalyzed Mechanisms: In acidic conditions, the formation of glycerol (B35011) formal from glycerol and formaldehyde (B43269) is a condensation reaction, typically catalyzed by a strong acid like sulfuric acid or a strongly-acidic ion-exchange resin. google.com The mechanism involves the protonation of the formaldehyde carbonyl group, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol. This is followed by the formation of the hemiacetal, this compound. Subsequent intramolecular cyclization, driven by the attack of another hydroxyl group and the elimination of a water molecule, leads to the formation of the five- and six-membered cyclic acetals. google.comgoogle.com This equilibrium can be shifted toward the product by removing water. google.com
Conversely, acid-catalyzed cleavage (hydrolysis) of the cyclic acetals proceeds by protonation of an ether oxygen. masterorganicchemistry.comlibretexts.org This makes the C-O bond weaker and susceptible to nucleophilic attack by water, leading to ring-opening and the eventual release of glycerol and formaldehyde. The reaction can proceed through either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediate. masterorganicchemistry.comwikipedia.org
Base-Catalyzed Mechanisms: In the presence of a base, a hydroxyl group on glycerol can be deprotonated to form a more potent nucleophile, an alkoxide anion. This anion can then attack a second glycerol molecule, initiating etherification and polymerization processes. mdpi.com While direct base-catalyzed cleavage of the acetal is less common than acid-catalyzed cleavage, bases play a crucial role in promoting self-condensation and polymerization reactions, which are discussed in subsequent sections. researchgate.netmdpi.com
Oxidation and Reduction Pathways of the Hydroxymethoxy Moiety
The hydroxymethoxy moiety (-CH(OH)O-) and the primary alcohol group (-CH2OH) are the primary sites for oxidation and reduction reactions.
Oxidation Pathways: The oxidation of glycerol formal and its parent compound, glycerol, can yield a variety of valuable products, including glyceraldehyde, dihydroxyacetone (DHA), and glyceric acid. acs.orgmdpi.com The selectivity of the oxidation is highly dependent on the catalyst and reaction conditions (e.g., pH, oxidant). mdpi.commdpi.com
Selective Oxidation: Using specific catalysts like platinum modified with bismuth (Pt-Bi), the secondary hydroxyl group of glycerol can be selectively oxidized to produce DHA. mdpi.com Gold-based electrocatalysts have shown high activity for glycerol oxidation under alkaline conditions, primarily yielding glyceric acid. acs.org Under acidic or neutral conditions, Au catalysts are less active but can produce small amounts of DHA. acs.org
C-C Bond Cleavage: More aggressive oxidation, for instance with potassium permanganate (B83412) or under certain catalytic conditions, can lead to the cleavage of carbon-carbon bonds, resulting in smaller molecules like formic acid, glycolic acid, and even carbon dioxide. mdpi.comchemedx.org The oxidation of glycerol to formaldehyde has also been observed in biological systems involving cytochrome P-450. nih.gov
Reduction Pathways: The reduction of this compound primarily involves the hydrogenolysis of C-O bonds. Catalytic hydrogenation can convert glycerol into propanediols. nih.gov The mechanism often involves a dehydration step to form an intermediate like acetol, followed by hydrogenation. redalyc.org Under alkaline conditions, the reduction to 1,2-propanediol can proceed via a glyceraldehyde intermediate. nih.gov
Ether Cleavage and Formation Mechanisms
The formation and cleavage of the ether linkages in the cyclic acetal forms of this compound are fundamental to its chemistry.
Ether Formation: The formation of the cyclic ethers (dioxolane and dioxane rings) occurs via an acid-catalyzed intramolecular condensation reaction from the acyclic hemiacetal, as detailed in Section 4.1. google.comgoogle.com This is a classic example of acetal formation from a diol and an aldehyde. Another route to ether formation is transacetalization, where glycerol reacts with another acetal, such as methylal ((MeO)2CH2), in the presence of an acid catalyst to yield glycerol formal and methanol. researchgate.net
Ether Cleavage: Acid-catalyzed ether cleavage is the reverse of formation. The reaction is initiated by protonation of the ether oxygen, which makes the adjacent carbon atom electrophilic. masterorganicchemistry.comyoutube.com A nucleophile, typically the conjugate base of the acid used (e.g., Br⁻, I⁻) or a solvent molecule, then attacks this carbon in an SN1 or SN2 fashion, leading to the cleavage of a C-O bond. libretexts.orgwikipedia.org Cleavage with strong acids like HBr or HI can proceed until the hydroxyl groups of the resulting glycerol are also substituted to form alkyl halides. libretexts.orgyoutube.com
Polymerization and Oligomerization Reaction Mechanisms
Under certain conditions, particularly with acid or base catalysis and at elevated temperatures, this compound and its parent compound glycerol can undergo intermolecular condensation to form oligomers and polymers. researchgate.netnih.gov
Acid-Catalyzed Polymerization: Acid catalysts can promote intermolecular dehydration between glycerol molecules to form polyglycerols. researchgate.net However, these conditions can also lead to unwanted side reactions and potential gelation. researchgate.net
Base-Catalyzed Polymerization: Base-catalyzed polymerization is often preferred. The mechanism involves the deprotonation of a glycerol hydroxyl group to form a glyceroxide anion. mdpi.com This strong nucleophile then attacks a carbon atom of another glycerol molecule, displacing a hydroxyl group and forming an ether linkage. researchgate.netmdpi.com A proposed mechanism suggests the in situ formation of glycidol (B123203) (an epoxide) from glycerol, which then reacts with other glycerol or oligomer hydroxyl groups in a ring-opening polymerization fashion. researchgate.net This process can lead to a mixture of linear, branched, and cyclic polyglycerols. researchgate.net The extent of polymerization can be controlled by factors such as catalyst concentration and temperature. mdpi.comnih.gov Microwave irradiation has been shown to accelerate the oligomerization process. mdpi.com
| Catalyst | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Primary Products | Reference |
|---|---|---|---|---|---|
| Na2CO3 (2 wt%) | 240 | 9 | 76 | Di- and triglycerol (93% selectivity) | mdpi.com |
| NaOH (2 wt%) | 240 | 9 | 63 | Di- and triglycerol (99% selectivity) | mdpi.com |
| LiOH (0.1 wt%) | 260 | 7 | 80 | Di- and triglycerol (68% selectivity) | mdpi.com |
| K2CO3 | - (Microwave) | 0.5 | 100 | Polyglycerols (Mw up to 1000 g/mol) | mdpi.com |
Intermolecular Reactions with Electrophiles and Nucleophiles
The hydroxyl group and the acetal linkage in this compound are key sites for intermolecular reactions.
Reactions with Electrophiles: The primary hydroxyl group is nucleophilic and readily reacts with various electrophiles. A prominent example is esterification, where the hydroxyl group reacts with a carboxylic acid (or its derivative) in the presence of an acid catalyst. mdpi.com For instance, reaction with acetic acid can yield mono-, di-, and tri-esters of glycerol (acetylglycerols). mdpi.comnih.gov The Williamson ether synthesis provides another pathway, where the hydroxyl group is first deprotonated by a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (an electrophile), forming a new ether linkage. pressbooks.pubnih.gov
Reactions with Nucleophiles: The acetal moiety itself is generally stable to nucleophiles under neutral or basic conditions. However, under acidic catalysis, the protonated acetal becomes a potent electrophile. The ring can be opened by nucleophiles other than water in a process known as transacetalization. researchgate.net This allows for the exchange of the glycerol portion of the molecule with other alcohols.
| Reaction Type | Reactants | Catalyst | Key Mechanism Step | Product Type | Reference |
|---|---|---|---|---|---|
| Esterification | Glycerol + Acetic Acid | Acid Catalyst | Nucleophilic attack of hydroxyl on protonated carbonyl | Acetylglycerols | mdpi.comnih.gov |
| Esterification | Glycerol + Oleic Acid | Solid Acid Catalyst | Nucleophilic attack of hydroxyl on carboxylic acid | Glycerol mono- and dioleate | nih.gov |
| Williamson Ether Synthesis | Glycerol + Alkyl Halide | Strong Base (e.g., NaH) | SN2 attack of alkoxide on alkyl halide | Glycerol Ethers | pressbooks.pubnih.gov |
| Transacetalization | Glycerol + Methylal | Acid Catalyst | Nucleophilic attack of hydroxyl on protonated acetal | Glycerol Formal | researchgate.net |
Advanced Spectroscopic and Analytical Research Methodologies for 3 Hydroxymethoxy Propane 1,2 Diol
Development of High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation
¹H and ¹³C NMR are fundamental in identifying the different isomers present in a sample of glycerol (B35011) formal. For instance, in a mixture of the primary isomers, the chemical shifts of the protons and carbons in the dioxolane and dioxane rings, as well as the hydroxymethyl group, can be distinguished and quantified.
¹H NMR Spectroscopy: In deuterated solvents, the proton signals for the different isomers of glycerol formal would be distinct. For the acyclic 3-(Hydroxymethoxy)propane-1,2-diol, one would expect to observe signals for the methoxy (B1213986) group protons, the methylene (B1212753) protons adjacent to the ether linkage, the methine proton, and the protons of the two hydroxyl groups. The coupling patterns and integration of these signals would be crucial for confirming the structure.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. For this compound, distinct signals would be expected for the methoxy carbon, the methylene carbon of the hydroxymethyl group, the methine carbon, and the methylene carbon adjacent to the ether linkage. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in assembling the complete molecular structure. COSY experiments establish proton-proton correlations, while HSQC and HMBC correlate protons with directly attached and long-range carbons, respectively. These techniques have been applied to the structural confirmation of related polyols and their derivatives. researchgate.netrsc.org
Table 1: Predicted ¹³C NMR Chemical Shifts for Glycerol and Related Diols
| Compound | Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|---|
| Glycerol | C1, C3 | 63.6 |
| C2 | 72.8 | |
| Propane-1,3-diol | C1, C3 | 59.8 |
| C2 | 34.9 | |
| 3-HP (3-hydroxypropionate) | C1 | 181.9 |
| C2 | 41.1 | |
| C3 | 60.0 |
Data sourced from studies on glycerol metabolism. researchgate.net
Mass Spectrometry (MS) Fragmentation Pathway Research and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For a compound like this compound, MS, particularly when coupled with gas chromatography (GC-MS), is essential for both identification and quantification.
The electron ionization (EI) mass spectrum of 3-methoxy-1,2-propanediol (B53666), a related compound, shows characteristic fragmentation patterns that can be used for its identification. nist.gov A similar approach would be applied to this compound. The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide clues about the molecule's structure. Common fragmentation pathways for polyols involve the loss of water, formaldehyde (B43269), and various alkyl fragments.
Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁸O, or ²H), are instrumental in tracing fragmentation pathways. By analyzing the mass shifts in the fragment ions, researchers can definitively determine the origin of each fragment, providing unambiguous structural information. Such studies have been crucial in understanding the metabolism and fragmentation of glycerol and related compounds.
An interlaboratory study on the determination of 3-methoxy-1,2-propanediol in wine utilized GC-MS, highlighting the method's reliability for quantifying trace amounts of such compounds. nih.govresearchgate.net This demonstrates the potential for developing a validated analytical method for this compound.
Table 2: Key Mass Spectrometry Data for Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
|---|---|---|---|
| 3-Methoxy-1,2-propanediol | C₄H₁₀O₃ | 106.12 | Not specified |
| Glycerol formal | C₄H₈O₃ | 104.10 | Not specified |
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of molecules. These methods are based on the principle that molecular bonds vibrate at specific frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ region, and the C-H stretching vibrations would be observed around 2800-3000 cm⁻¹. The precise positions and shapes of these bands can provide insights into intra- and intermolecular hydrogen bonding. For instance, studies on glycerol have utilized IR spectroscopy to analyze its conformational distribution in both gas and liquid phases. unifi.itresearchgate.net
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. The skeletal C-C vibrations in the 800-1200 cm⁻¹ region of the Raman spectrum can be used to study the conformational isomers of polyols. Density functional theory (DFT) calculations are often used in conjunction with experimental vibrational spectra to assign the observed bands to specific vibrational modes and conformers. unifi.it
Surface-specific techniques like sum-frequency vibrational spectroscopy (SFVS) have been employed to study the interfacial structure of glycerol, revealing the orientation of its molecules at surfaces. researchgate.net
Table 3: Characteristic IR Absorption Bands for Glycerol
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| O-H stretching | ~3350 (broad) |
| C-H stretching | ~2940, ~2880 |
| CH₂ rocking | ~974, ~920 |
| Skeletal C-C-C vibrations | ~854 |
Data from density functional calculations and experimental spectra of glycerol. researchgate.net
X-ray Diffraction Studies of Crystalline Derivatives (if applicable for research)
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is a liquid at room temperature, its crystalline derivatives can be prepared and studied using this technique.
The crystal packing and intermolecular interactions, such as hydrogen bonding, can also be elucidated from the diffraction data. This information is crucial for understanding the physical properties of the compound and its derivatives.
Chromatographic Method Development for Purity Assessment and Isomer Separation
Chromatography is an essential tool for the separation, identification, and quantification of components in a mixture. For a substance like glycerol formal, which exists as a mixture of isomers, chromatographic methods are indispensable.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating isomers. Research has shown that the isomeric components of glycerol formal, 1,3-dioxan-5-ol (B53867) and 1,3-dioxolane-4-methanol, can be separated on a cyanopropyl column with an acetone-hexane eluent. nih.gov To enhance separation and detection, the isomers can be derivatized with a UV-absorbing agent like 3,5-dinitrobenzoyl chloride, allowing for complete resolution on a normal-phase silica (B1680970) column. nih.gov This derivatization strategy could be adapted for the analysis of this compound.
Gas Chromatography (GC): GC, especially when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is well-suited for the analysis of volatile compounds like the isomers of glycerol formal. A validated GC-MS method has been developed for the determination of 3-methoxy-1,2-propanediol in wine, demonstrating high precision and accuracy. nih.govresearchgate.net
The development of a robust chromatographic method would be critical for assessing the purity of this compound and for separating it from other isomers and impurities that may be present after its synthesis.
Table 4: Chromatographic Separation of Glycerol Formal Isomers
| Chromatographic Technique | Column | Mobile Phase/Eluent | Detection | Resolution (Rs) |
|---|---|---|---|---|
| HPLC (underivatized) | Cyanopropyl | Acetone-Hexane | Not specified | 1.0 (marginal) |
| HPLC (derivatized) | Silica (normal-phase) | Not specified | UV | > 2 (complete) |
Data from a study on the separation of glycerol formal components. nih.gov
Synthesis and Characterization of Novel Derivatives and Analogues of 3 Hydroxymethoxy Propane 1,2 Diol
Design and Synthesis of Ethers and Esters
The synthesis of ether and ester derivatives of polyols like 3-(hydroxymethoxy)propane-1,2-diol is a fundamental approach to modify its physicochemical properties. Etherification and esterification reactions target the hydroxyl groups, allowing for the introduction of a wide range of functional moieties.
The synthesis of 3-alkoxy-propane-1,2-diols, which are ethers of the closely related glycerol (B35011), is well-documented. A common method involves the ring-opening of glycidol (B123203) with an alcohol in the presence of a catalyst. For instance, the reaction of glycidol with various alcohols like methanol, ethanol, and butanol, catalyzed by potassium hydroxide, yields the corresponding 3-alkoxy-propane-1,2-diols. rsc.org A similar strategy could be employed to synthesize ethers of this compound.
The table below presents characterization data for several 3-alkoxy-propane-1,2-diols, which can serve as a reference for the expected spectroscopic data of analogous derivatives of this compound. rsc.org
| Compound Name | Molecular Formula | 1H NMR (400 MHz, [d6]DMSO) δ (ppm) | 13C NMR (100 MHz, [d6]DMSO) δ (ppm) | HRMS (ESI+) m/z |
| 3-Ethoxypropane-1,2-diol | C₅H₁₂O₃ | 4.54 (d, 1H), 4.41 (t, 1H), 3.49-3.57 (m, 1H), 3.34 (t, 2H), 3.19-3.32 (m, 4H), 1.44 (quint, 2H), 1.29 (sext, 2H), 0.85 (t, 3H) | 71.0, 70.8, 69.6, 63.3, 22.0 | 157.0839 (M+Na⁺) |
| 3-Butoxypropane-1,2-diol | C₇H₁₆O₃ | 4.54 (d, 1H), 4.41 (t, 1H), 3.49-3.57 (m, 1H), 3.34 (t, 2H), 3.19-3.32 (m, 4H), 1.44 (quint, 2H), 1.29 (sext, 2H), 0.85 (t, 3H) | Not specified | Not specified |
| 3-Isopropoxypropane-1,2-diol | C₆H₁₄O₃ | 4.52 (d, 1H), 4.42 (t, 1H), 3.46-3.56 (m, 2H), 3.21-3.38 (m, 4H), 1.07 (d, 6H) | 71.0, 70.8, 69.6, 63.3, 22.0 | 157.0839 (M+Na⁺) |
| 3-Phenoxypropane-1,2-diol | C₉H₁₂O₄ | 7.24-7.30 (m, 2H), 6.89-6.94 (m, 3H), 4.95 (d, 1H), 4.67 (t, 1H), 3.98 (dd, 1H), 3.84 (dd, 1H), 3.79 (sext, 1H), 3.44 (t, 2H) | 158.7, 129.5, 120.4, 114.5, 70.0, 69.4, 62.7 | 191.0674 (M+Na⁺) |
Esterification of this compound can be achieved through standard methods, such as reaction with acyl chlorides or carboxylic acids under appropriate catalytic conditions (e.g., acid catalysis or using coupling agents). The synthesis of vanadate (B1173111) esters of glycerol and propane-1,3-diol has been reported, involving the reaction of bis(acetylacetonato)oxovanadium(IV) with a ligand in the presence of the diol. rsc.org This suggests that similar metal-catalyzed esterifications could be explored for this compound.
Formation of Cyclic and Polycyclic Derivatives
The 1,2-diol and 1,3-diol moieties within this compound are ideal functionalities for the formation of cyclic derivatives, such as acetals and ketals. These reactions are typically acid-catalyzed and involve the condensation of the diol with an aldehyde or a ketone. For example, the formation of 1,3-dioxolane (B20135) derivatives from 3-(2-propenyloxy)propane-1,2-diol has been demonstrated. researchgate.net It is conceivable that this compound could react with various aldehydes and ketones to form a range of five- or six-membered cyclic acetals or ketals, depending on which hydroxyl groups participate in the cyclization.
Polycyclic derivatives can also be envisioned. For instance, the reaction of vanadate with glycerol can form chelate rings, which are a form of cyclic structure. rsc.org The study showed that glycerol can act as a bidentate ligand, forming a five-membered V(O,O) chelate ring. rsc.org Furthermore, bicycloorthocarboxylates have been synthesized from related polyols, such as the cyclic ester of cyclopropaneorthocarboxylic acid with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol. nih.gov
Preparation of Functionalized Analogues for Targeted Research Applications
The synthesis of functionalized analogues of this compound can lead to compounds with tailored properties for specific research applications. This can involve the introduction of various functional groups, such as amino, halogen, or aryl moieties.
For example, the synthesis of 2-amino-1,3-propanediol (B45262) derivatives, such as the immunosuppressant Fingolimod, highlights a pathway for introducing amino functionalities. google.com Although the starting materials are different, the synthetic strategies, which involve multi-step sequences to build up the functionalized carbon skeleton, could be adapted for the synthesis of amino derivatives of this compound.
Halogenated analogues, such as 3-(3-chloro-2-hydroxypropoxy)propane-1,2-diol, have also been synthesized. simsonpharma.com The introduction of a halogen atom can serve as a handle for further functionalization or to modulate the biological activity of the molecule.
Furthermore, aryloxy-propanediols, such as 3-(2-hydroxyphenoxy)propane-1,2-diol (B26812) nih.gov and 3-(2-methoxyphenoxy)propane-1,2-diol bldpharm.com, are known compounds. The synthesis of these compounds, often achieved by the reaction of a phenol (B47542) with glycidol, provides a template for the preparation of a wide range of aryl ether analogues of this compound. researchgate.net
Stereoselective Synthesis of Chiral Analogues
The presence of stereocenters in this compound makes the stereoselective synthesis of its analogues a crucial area of research, particularly for applications in pharmacology and materials science. Optically pure 1,2-diols are valuable building blocks for the synthesis of many pharmaceuticals. nih.gov
One established method for the synthesis of chiral 3-aryloxy-1,2-propanediols involves the nucleophilic addition of substituted phenols to chiral glycidol in the presence of a catalyst like piperidine (B6355638) hydrochloride. researchgate.net This approach allows for the preparation of enantiomerically enriched propanediols with high yields.
A more versatile and modular approach to the catalytic stereoselective synthesis of chiral 1,2- and 1,3-diols has also been developed. nih.gov This protocol enables the one-pot construction of enantiomerically enriched diols from readily available starting materials. Such methods could potentially be adapted to prepare chiral analogues of this compound with high stereocontrol. The utility of these methods is demonstrated in the synthesis of complex molecules and drug-relevant compounds. nih.gov
Structure-Reactivity Relationship Studies of Derivatives
Understanding the relationship between the structure of this compound derivatives and their reactivity is essential for designing new compounds with desired properties. While direct studies on this specific compound are scarce, research on analogous structures provides valuable insights.
For instance, in the synthesis of chiral 3-aryloxy-1,2-propanediols, the nature of the substituent on the phenol can influence the reaction rate and yield. researchgate.net This suggests that for derivatives of this compound, the electronic and steric properties of the substituents will play a significant role in the reactivity of the remaining hydroxyl groups.
Studies on vanadate esters of glycerol and propane-1,3-diol have shown that the size of the alkoxidic chelate ring influences the ⁵¹V NMR chemical shifts. rsc.org The five-membered chelate ring of the glycerol derivative resulted in a downfield shift of approximately 30 ppm compared to the six-membered ring of the propane-1,3-diol derivative. rsc.org This demonstrates a clear structure-property relationship that could be applicable to cyclic derivatives of this compound, aiding in their structural elucidation.
Further research into the derivatives of this compound would be beneficial to establish more comprehensive structure-reactivity and structure-property relationships.
Interactions with Biological Systems: Mechanistic Studies Non Clinical Focus
Enzymatic Biotransformation Pathways and Mechanisms
The biotransformation of 3-(Hydroxymethoxy)propane-1,2-diol is initiated by the enzymatic hydrolysis of the formal linkage. This compound is an acetal (B89532) formed from glycerol (B35011) and formaldehyde (B43269). atamanchemicals.com The primary step in its metabolism involves cleavage of this acetal to yield its constituent molecules: glycerol and formaldehyde.
Once liberated, glycerol enters central metabolic pathways. In many microorganisms, glycerol is first phosphorylated by glycerol kinase (GlpK) to produce glycerol-3-phosphate (G-3-P). asm.orgnih.govnih.gov This intermediate is then oxidized by glycerol-3-phosphate dehydrogenase (GlpD) to dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in glycolysis and gluconeogenesis. asm.org Alternatively, a non-phosphorylative pathway exists where glycerol is directly oxidized to dihydroxyacetone (DHA) by a glycerol dehydrogenase (GldA), which is then phosphorylated to DHAP. nih.govnih.gov
Formaldehyde, the other product of hydrolysis, is a toxic one-carbon compound that organisms must detoxify. This is typically achieved through oxidation to formate (B1220265) by formaldehyde dehydrogenase, which can then be further assimilated into central metabolism or excreted. In some enzymatic cascades, formaldehyde can be used as a substrate, for instance, by fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) in combination with glycolaldehyde (B1209225) to produce L-glyceraldehyde, which can then be reduced to glycerol. researchgate.net
Substrate Specificity and Inhibition Studies on Isolated Enzymes
The interaction of this compound with isolated enzymes is largely dictated by its structural components: a propane-1,2-diol backbone and a hydroxymethoxy group. Enzymes that act on small polyols are of particular interest.
Glycerol dehydrogenases (GDHs) and alcohol dehydrogenases (ADHs) are key enzymes in the metabolism of glycerol and other polyols. nih.govresearchgate.net While direct studies on this compound are limited, research on analogous molecules provides insight. For example, engineered glycerol dehydrogenase from Bacillus stearothermophilus has been shown to have activity towards glycerol derivatives, with mutations at specific positions allowing the enzyme to accommodate larger substrates than glycerol. researchgate.net This suggests that this compound could potentially serve as a substrate for such engineered enzymes, likely being oxidized at one of its free hydroxyl groups.
Conversely, the presence of the hydroxymethoxy group could sterically hinder the binding of the molecule to the active site of some enzymes or lead to inhibitory effects. In a study on Gluconobacter oxydans, glycerol itself was found to inhibit the production of dihydroxyacetone (DHA). nih.gov Furthermore, formamide (B127407) compounds have been investigated as inhibitors of alcohol dehydrogenase. researchgate.net Given that this compound is a formal of glycerol, it could potentially act as a competitive or non-competitive inhibitor for enzymes that typically bind glycerol or other small alcohols. The presence of glycerol has been shown to alter the Km of yeast alcohol dehydrogenase for its substrate, indicating a direct interaction with the enzyme. nih.gov
| Enzyme Class | Potential Interaction with this compound | Basis of Interaction | Reference |
|---|---|---|---|
| Hydrolases (e.g., Acetalases) | Substrate | Cleavage of the formal (acetal) bond to release glycerol and formaldehyde. | atamanchemicals.com |
| Glycerol Dehydrogenase (GDH) | Potential Substrate/Inhibitor | Oxidation of the diol moiety; potential for steric hindrance from the hydroxymethoxy group. Engineered GDHs show promise for broader substrate scope. | nih.govresearchgate.net |
| Alcohol Dehydrogenase (ADH) | Potential Substrate/Inhibitor | Oxidation of primary or secondary alcohol groups. The compound's structure could lead to inhibition, similar to other alcohol analogs. | nih.govnih.govresearchgate.net |
| Glycerol Kinase (GlpK) | Potential Inhibitor | The hydroxymethoxy group may interfere with binding to the active site, preventing phosphorylation of the glycerol backbone. | asm.orgnih.gov |
Molecular-Level Interactions with Cellular Components (e.g., Lipids, Proteins)
At the molecular level, this compound's interactions are governed by its capacity for hydrogen bonding and its amphiphilic character. The two hydroxyl groups and the ether oxygen of the hydroxymethoxy group can act as hydrogen bond acceptors, while the hydroxyl groups can also act as hydrogen bond donors. fengchengroup.com This allows for interactions with water, polar head groups of lipids in cell membranes, and polar residues on protein surfaces.
The interaction of small polyols like glycerol with lipid membranes has been studied. Glycerol is known to affect the hydration dynamics and forces at the membrane surface. nih.gov It has been shown to increase the repulsive forces between lipid bilayers and increase the local bending stiffness of lipid monolayers by orders of magnitude. nih.govnih.gov This effect is thought to be mediated by the formation of a viscous adlayer of glycerol at the membrane surface, altering the hydrogen bond structure of the surrounding water. nih.gov Given its structural similarity, this compound would be expected to exhibit similar behavior, potentially partitioning to the lipid-water interface and modifying membrane properties. The general principles of drug-membrane interactions involve a complex interplay of forces that determine how a molecule binds to or crosses a cell membrane. rsc.orgmdpi.com
Regarding proteins, glycerol is widely used as a stabilizing agent (osmolyte) that can protect enzymes from denaturation. researchgate.netpatsnap.com It can induce small conformational changes in proteins, as seen with alcohol dehydrogenase. nih.gov The presence of glycerol can also enhance the activity of certain enzymes, an effect that can be linked to changes in the pore structure of matrices in which enzymes are encapsulated. asianpubs.org this compound, as a glycerol derivative, may share these protein-stabilizing and activity-modulating properties.
Research on Metabolic Fate in Model Organisms (excluding human and animal clinical data)
The metabolic fate of this compound in model organisms like bacteria and yeast is presumed to follow the catabolism of its hydrolysis products, glycerol and formaldehyde. Many microorganisms possess robust pathways for glycerol utilization.
In bacteria such as Escherichia coli and Pseudomonas aeruginosa, glycerol is a viable carbon source that feeds into central metabolism via DHAP. asm.orgnih.gov Lactic acid bacteria, including Enterococcus faecalis, also metabolize glycerol, a process crucial for their phospholipid biosynthesis and energy generation. nih.govresearchgate.net
Yeasts, most notably Saccharomyces cerevisiae, also have well-characterized glycerol metabolic pathways. researchgate.netnih.gov Similar to bacteria, glycerol can be catabolized through a phosphorylative pathway involving glycerol kinase and FAD-dependent glycerol-3-phosphate dehydrogenase, or through a direct oxidation pathway to DHA. researchgate.net The ability of different yeast strains to utilize glycerol efficiently can vary significantly. nih.gov Oleaginous yeasts, for instance, can convert crude glycerol into lipids. mdpi.com
The introduction of this compound to these microbial systems would first require enzymatic cleavage of the formal bond. The subsequent metabolic fate would depend on the organism's specific enzymatic machinery for handling glycerol and detoxifying formaldehyde.
| Model Organism | Key Metabolic Pathway for Glycerol Moiety | Primary Intermediate | Reference |
|---|---|---|---|
| Escherichia coli | Phosphorylative pathway | Glycerol-3-phosphate (G-3-P), Dihydroxyacetone phosphate (DHAP) | nih.govnih.gov |
| Pseudomonas aeruginosa | Phosphorylative pathway feeding into Entner-Doudoroff pathway | Glycerol-3-phosphate (G-3-P), Dihydroxyacetone phosphate (DHAP) | asm.orgnih.gov |
| Saccharomyces cerevisiae (Yeast) | Phosphorylative or direct oxidation pathways | Glycerol-3-phosphate (G-3-P) or Dihydroxyacetone (DHA) | researchgate.netnih.govnih.gov |
| Lactic Acid Bacteria (e.g., Enterococcus faecalis) | Phosphorylative pathway | Glycerol-3-phosphate (G-3-P) | nih.govresearchgate.net |
Role in Mechanistic Studies of Carbohydrate Metabolism (Non-Clinical)
The glycerol backbone of this compound makes it relevant to mechanistic studies of carbohydrate metabolism. Upon its enzymatic breakdown, the released glycerol can be converted to DHAP, an intermediate of glycolysis. asm.orgresearchgate.net This allows the carbon skeleton from glycerol to be traced as it proceeds through glycolysis to pyruvate (B1213749) or is used in gluconeogenesis to form hexose (B10828440) phosphates. nih.govnih.gov
By using isotopically labeled this compound, researchers could potentially probe the flux through these central metabolic pathways in vitro or in model organisms. The conversion of glycerol to glucose via gluconeogenesis or to lactate (B86563) via glycolysis is a key area of metabolic research. nih.gov Studies in adipose tissue have shown that the regulation of glycolysis, for instance by hormones, affects the concentrations of glycolytic intermediates like DHAP and, consequently, L-glycerol 3-phosphate. nih.gov
Furthermore, the metabolism of glycerol and its interplay with sugar metabolism is critical in various yeasts. frontiersin.org The production of glycerol is a key factor in maintaining redox balance during fermentation. Studying how an external source of glycerol, or a precursor like this compound, affects these processes can provide insights into the metabolic regulation of these organisms. Therefore, while not a primary metabolic substrate itself, this compound can serve as a useful tool compound, delivering glycerol into a biological system for the study of central energy metabolism.
Environmental Chemistry and Degradation Studies: Pathways and Kinetics
Microbial Degradation Pathways and Metabolite Identification
The biodegradation of 3-(hydroxymethoxy)propane-1,2-diol is anticipated to be a significant environmental fate process, given its structural similarity to glycerol (B35011), a readily biodegradable substance. nih.govnih.gov Many microorganisms possess metabolic pathways for utilizing glycerol and its derivatives as carbon and energy sources. nih.govnih.gov
The microbial degradation of glycerol typically proceeds through phosphorylation to glycerol-3-phosphate, which then enters the glycolytic pathway. nih.gov For ether derivatives of glycerol, the initial step would likely involve the enzymatic cleavage of the ether bond. While specific enzymes for this compound have not been identified, studies on other glycerol ethers suggest that etherases could play a role. nih.gov Following the cleavage of the ether linkage, the resulting glycerol and methoxymethanol (B1221974) would be further metabolized. Glycerol would enter central metabolic pathways, while methoxymethanol would likely be oxidized to formaldehyde (B43269) and then to formic acid or carbon dioxide.
In a study on the biotransformation of 3-(phenylamino)propane-1,2-diol, a related compound, the major metabolites identified were hydroxylated and carboxylated derivatives, indicating that oxidation of the propane-1,2-diol moiety is a key degradation step. nih.gov This suggests that microbial degradation of this compound could produce metabolites such as 2-hydroxy-3-(hydroxymethoxy)propanoic acid.
Table 2: Potential Microbial Degradation Metabolites of this compound Based on Analogous Compounds
| Potential Metabolite | Precursor Compound (Analog) | Reference |
| 2-Hydroxy-3-(phenylamino)propanoic acid | 3-(Phenylamino)propane-1,2-diol | nih.gov |
| 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol | 3-(Phenylamino)propane-1,2-diol | nih.gov |
| 2-Hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid | 3-(Phenylamino)propane-1,2-diol | nih.gov |
| Glycerol | General glycerol ethers | nih.govnih.gov |
| Formic Acid | Methoxymethanol (hypothetical intermediate) | wikipedia.org |
Hydrolysis Kinetics and Mechanism under Varied Environmental Conditions
The hydrolysis of the ether linkage in this compound is expected to be a slow process under typical environmental pH and temperature conditions. nih.govresearchgate.netnist.govresearchgate.net Ethers are generally resistant to hydrolysis in neutral aqueous environments. researchgate.net The rate of hydrolysis is influenced by pH, with both acid- and base-catalyzed mechanisms possible, though these are generally slow at ambient temperatures. nih.govresearchgate.net
A comprehensive review of the hydrolysis of organic compounds in water indicates that the half-lives of simple aliphatic ethers at neutral pH and 25°C are very long, often on the order of years. nist.govresearchgate.net For instance, the estimated half-life for diethyl ether hydrolysis at pH 7 is on the order of thousands of years. While the presence of hydroxyl groups in this compound may slightly influence the electronic environment of the ether linkage, it is not expected to dramatically increase the rate of abiotic hydrolysis.
A study on the degradation of 3-chloropropane-1,2-diol found that its stability was sensitive to both pH and temperature, with the degradation following first-order kinetics. researchgate.net While this compound has a different leaving group (chloride vs. hydroxymethyl), it highlights the importance of environmental conditions on degradation rates.
Table 3: General Hydrolysis Rate Information for Related Functional Groups
| Functional Group | General Hydrolysis Behavior at pH 7, 25°C | Reference |
| Aliphatic Ether | Very slow (half-life in years to millennia) | nist.govresearchgate.net |
| Carboxylic Acid Ester | Can be significant, depends on structure | nih.gov |
This table provides a general comparison and is not specific to this compound.
Adsorption and Desorption Behavior in Environmental Matrices
The mobility of this compound in the environment will be influenced by its adsorption and desorption characteristics in soil and sediment. As a polar, water-soluble compound with multiple hydroxyl groups, it is expected to have relatively low sorption to organic matter in soil and sediment. nih.govresearchgate.net The primary mechanism of interaction is likely to be hydrogen bonding with the surfaces of soil minerals, such as clays (B1170129) and metal oxides. mdpi.comnih.govmdpi.com
Studies on the sorption of other polar organic compounds, such as 17β-estradiol, have shown that clay minerals can have a higher sorption capacity than iron oxides. nih.gov The extent of sorption can also be influenced by the type of clay mineral, with expandable clays like montmorillonite (B579905) showing higher uptake. nih.gov
Table 4: Factors Influencing Sorption of Polar Organic Compounds in Soil
| Soil Component | Interaction Mechanism | Expected Sorption of this compound |
| Organic Matter | Hydrophobic partitioning, hydrogen bonding | Low |
| Clay Minerals | Hydrogen bonding, surface complexation | Moderate |
| Metal Oxides | Surface complexation, hydrogen bonding | Low to Moderate |
This table is a qualitative summary based on the expected behavior of polar organic compounds. nih.govmdpi.comnih.gov
Environmental Transformation Product Identification and Research
Research into the specific environmental transformation products of this compound is limited. However, based on the degradation pathways discussed above, a number of potential transformation products can be hypothesized.
Photolytic and microbial oxidation are likely to lead to the formation of aldehydes and carboxylic acids. For example, oxidation of the primary and secondary alcohol groups could yield compounds such as 3-(hydroxymethoxy)-2-oxopropane-1-ol or 3-(hydroxymethoxy)propanoic acid. Cleavage of the ether bond would result in the formation of glycerol and likely formaldehyde (from the hydroxymethoxy group), which would be further oxidized to formic acid and carbon dioxide.
Studies on the degradation of glycerol dialkyl glycerol tetraethers (GDGTs) have identified hydroxyl and carboxyl derivatives as transformation products, which supports the hypothesis of oxidative degradation pathways for glycerol ethers. researchgate.netnih.gov
Future research employing advanced analytical techniques such as high-resolution mass spectrometry coupled with liquid chromatography would be necessary to definitively identify the environmental transformation products of this compound.
Applications in Chemical Synthesis and Materials Science Research
Role as a Monomer or Precursor in Polymer Chemistry Research
The free hydroxyl group in the 3-(hydroxymethoxy)propane-1,2-diol molecule serves as a key functional handle for its incorporation into various polymer structures. Through condensation reactions, it can be integrated into the backbone of several important classes of polymers.
Key Research Findings:
Polyesters and Polyurethanes: Research has demonstrated that this compound can act as a monomer in the production of polyesters and polyurethanes. rug.nlresearchgate.netulaval.ca Its diol-like nature allows it to react with dicarboxylic acids or diisocyanates to form these respective polymer chains.
Polyacrylates: The compound is also utilized in the manufacture of glycerol (B35011) formal acrylates, which can then be polymerized to form polyacrylates. rug.nl
Plasticizer in Polymer Matrices: In addition to being a building block, it can function as a plasticizer. Studies have explored its use in polymer-based matrices, such as in polycaprolactone-based microspheres for controlled-release drug formulations, where it modifies the mechanical properties and permeability of the system. polimi.it
Table 1: Polymer Applications of this compound
| Polymer Type | Role of this compound | Reference |
|---|---|---|
| Polyesters | Monomer | rug.nlresearchgate.netulaval.ca |
| Polyurethanes | Monomer | rug.nlresearchgate.netulaval.ca |
| Polyacrylates | Monomer Precursor | rug.nl |
| Polycaprolactone | Plasticizer | polimi.it |
Utilization in the Synthesis of Specialty Chemicals and Fine Chemicals
This compound serves as a versatile starting material for the synthesis of a range of specialty and fine chemicals, leveraging its unique chemical functionalities.
Key Research Findings:
Fatty Acid Glycerol Formal Esters (FAGEs): A significant application is in the solvent-free, acid-catalyzed synthesis of fatty acid esters of glycerol formal. ambeed.comresearchgate.net These esters have potential applications as bio-based specialty chemicals. The reaction proceeds with high selectivity and yield, without hydrolysis of the acetal (B89532) ring. ambeed.comresearchgate.net
Pharmaceutical Intermediates: It has been explored as an intermediate in the multi-step synthesis of antiviral drug analogs, such as 9-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]guanine, an acyclovir (B1169) analog. rug.nl
Dioxolane Derivatives: The compound is also used in the preparation of various 4-substituted dioxolanes. rug.nl
Table 2: Synthesis of Specialty Chemicals from this compound
| Product | Reactants | Catalyst/Conditions | Application | Reference |
|---|---|---|---|---|
| Fatty Acid Glycerol Formal Esters (FAGEs) | Fatty Acids | Acid catalyst, solvent-free | Bio-based specialty chemicals | ambeed.comresearchgate.net |
| 9-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]guanine | Guanine derivatives | Multi-step synthesis | Antiviral drug analog | rug.nl |
| 4-Substituted Dioxolanes | Various reagents | - | Chemical intermediates | rug.nl |
Applications as a Building Block for Novel Organic Frameworks
The use of this compound as a direct structural building block in the formation of novel organic frameworks like Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs) is not extensively documented in current research. These porous materials are typically constructed from metal nodes and multitopic organic linkers, often rigid aromatic structures. ambeed.com
However, the compound has found a role as a solvent in the synthesis of such frameworks. For instance, research on in-situ forming gels for drug delivery has utilized glycerol formal as a solvent for creating formulations that incorporate MOFs. ambeed.com In this context, it acts as a vehicle for the framework and other components, rather than a constituent of the framework itself. ambeed.com
Research into its Use as a Component in Solvents or Green Formulations
A major area of research and application for this compound is as a green and bio-genic solvent, offering an alternative to traditional, often more toxic, organic solvents. rug.nl Its miscibility with water and a wide range of organic solvents, combined with its low toxicity and biodegradability, makes it a sustainable choice for various formulations. polimi.it
Key Research Findings:
Pharmaceutical Formulations: It is widely used as a solvent and solubilizer in injectable drug formulations, particularly in veterinary medicine, for active pharmaceutical ingredients that are poorly soluble in water. polimi.it
Paints, Inks, and Coatings: Its properties as a slowly evaporating solvent make it suitable for use in water-based inks, paints, and as a coalescence improver for water dispersion paints. rug.nl
Advanced Materials Fabrication: In a notable application in materials science, glycerol formal has been successfully used as a green solvent for the fabrication of quasi-2D perovskite solar cells, demonstrating its potential to replace hazardous solvents like N,N-Dimethylformamide (DMF) in this technology.
Cleaning Agents and Cosmetics: Its high solvent power and good cleansing properties have led to its use in heavy-duty cleaning agents and in cosmetic formulations.
Table 3: Green Solvent Applications of this compound
| Application Area | Function | Key Advantage | Reference |
|---|---|---|---|
| Pharmaceuticals | Solvent, Solubilizer | Low toxicity, high solubilizing capacity | polimi.it |
| Paints & Inks | Solvent, Coalescence improver | Slow evaporation, water-miscible | rug.nl |
| Perovskite Solar Cells | Fabrication Solvent | Green alternative to DMF | |
| Cleaners & Cosmetics | Solvent, Cleansing agent | High solvent power, bio-based |
Investigation in Catalyst and Ligand Design
The chemical structure of this compound and its derivatives has prompted investigations into their potential roles in catalysis, both as part of catalytic systems and as ligands for metal centers.
Key Research Findings:
Catalyst Systems for Acetalization: The synthesis of this compound itself is an area of catalytic research, with various homogeneous and heterogeneous acid catalysts being studied to optimize the reaction between glycerol and formaldehyde (B43269). Catalysts like Amberlyst-15, zeolite Beta, and montmorillonite (B579905) K-10 have been employed.
Ligand Synthesis: While direct use as a ligand is not widely reported, derivatives of glycerol, such as glycerol ethers, have been described as ligands for certain reactions. For example, 1,2,3-trimethoxypropane (B1593376) has been used as a ligand for the ortholithiation of planar chiral ferrocenes. ulaval.ca
Catalytic Conversion to Other Chemicals: There is extensive research on the catalytic conversion of this compound into other valuable chemicals. For instance, Zr-containing SBA-16 materials have been used as catalysts for its acetalisation with paraformaldehyde.
Future Research Directions and Emerging Paradigms for 3 Hydroxymethoxy Propane 1,2 Diol
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The convergence of artificial intelligence (AI) and chemistry is revolutionizing the way researchers approach molecular discovery and process optimization. For 3-(Hydroxymethoxy)propane-1,2-diol, AI and machine learning (ML) offer a powerful toolkit to accelerate its study long before extensive lab work begins.
By applying these predictive technologies, researchers could streamline experimentation, focusing only on the most viable synthetic routes. eurekalert.org This approach not only saves time and resources but also opens avenues for discovering novel functionalities. For instance, AI algorithms could screen virtual libraries of catalysts to find the most efficient options for producing or modifying this compound. The ultimate goal is to create a comprehensive "reactome" for the molecule, mapping its potential interactions and transformations to fast-track its development for specific applications, such as in polymer science or as a specialty solvent. appliedclinicaltrialsonline.com
Table 1: Potential AI/ML Applications for this compound Research
| Research Area | AI/ML Application | Potential Outcome |
|---|---|---|
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models | Accurate prediction of boiling point, viscosity, solubility, and reactivity without initial synthesis. |
| Synthesis Design | Retrosynthesis algorithms and reaction outcome prediction | Identification of novel, efficient, and high-yield synthetic pathways. |
| Catalyst Discovery | Screening of virtual catalyst libraries | Discovery of optimal catalysts for synthesis, reducing development time and cost. |
Exploration of Novel Sustainable Synthesis Methodologies
Green chemistry principles are increasingly guiding the development of new chemical processes. A major future research thrust for this compound will be the development of sustainable synthesis routes that minimize environmental impact and utilize renewable resources.
A promising starting point is the valorization of glycerol (B35011), a readily available and inexpensive byproduct of biodiesel production. mdpi.commdpi.comresearchgate.net The chemical similarity between glycerol and this compound suggests that similar catalytic conversion strategies could be adapted. Research into converting glycerol into high-value-added products is well-established and provides a strong foundation. mdpi.combcrec.id Future investigations could focus on:
Biocatalysis: Employing enzymes or whole-cell microorganisms for the synthesis. This approach offers high selectivity and mild reaction conditions, reducing energy consumption and waste.
Heterogeneous Catalysis: Designing solid catalysts that are stable, reusable, and can efficiently drive the desired transformation from renewable feedstocks. mdpi.com
Green Solvents: Utilizing environmentally benign solvents like water, supercritical fluids, or glycerol itself to replace traditional volatile organic compounds (VOCs). researchgate.neteurekaselect.com
These methodologies align with the principles of a circular economy, transforming a low-cost byproduct into a valuable chemical. globallogisticsupdate.com The development of such processes would enhance the economic viability of biodiesel production while providing a sustainable source of functionalized diols. mdpi.comnih.gov
Advanced Characterization Techniques for In Situ Monitoring of Reactions
A deep understanding of reaction mechanisms is critical for optimizing chemical synthesis. Advanced, real-time characterization techniques are essential for gaining this insight. Future studies on the synthesis of this compound should incorporate in situ monitoring to observe the reaction as it happens. mt.com
Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels. mt.combeilstein-journals.org This allows for the continuous tracking of reactant consumption, product formation, and the appearance of any transient intermediate species. spectroscopyonline.com The benefits of this approach are manifold:
Mechanistic Insight: Identifying reaction intermediates can elucidate complex reaction pathways.
Kinetic Analysis: Real-time data allows for the precise determination of reaction rates and activation energies.
Process Optimization: Immediate feedback on how changes in temperature, pressure, or catalyst concentration affect the reaction enables rapid optimization, leading to higher yields and purity. mt.com
Safety Improvement: Continuous monitoring can detect runaway reactions or the formation of undesirable byproducts, enhancing process safety.
By moving beyond traditional offline analysis (e.g., thin-layer chromatography), where samples are withdrawn and analyzed separately, in situ monitoring provides a dynamic and comprehensive picture of the chemical transformation, which is crucial for developing robust and efficient synthetic protocols. nih.govthieme.de
Interdisciplinary Research with Bio- and Nanoscience for Novel Chemical Systems
The unique structural features of this compound, particularly its multiple hydroxyl groups, make it an excellent candidate for interdisciplinary research at the interface of chemistry, bioscience, and nanoscience.
In nanoscience, the diol could be used as a surface functionalization agent for nanoparticles. Grafting these molecules onto the surface of metallic or polymeric nanoparticles could enhance their stability, biocompatibility, and dispersibility in aqueous media. nih.gov Such functionalized nanomaterials could find applications in areas like drug delivery, medical imaging, and advanced diagnostics. pageplace.demdpi.com The vicinal diol group also presents a chemical handle for further modification, allowing for the attachment of targeting ligands or therapeutic agents. mdpi.com
From a bioscience perspective, enzymatic and microbial pathways could be explored for stereoselective synthesis. Many biological systems are adept at differentiating between similar functional groups, potentially allowing for the production of specific enantiomers of this compound. Furthermore, the biotransformation of the compound within biological systems could be investigated to understand its metabolic fate and identify potential bioactive derivatives, as has been done for similar compounds like 3-(phenylamino)propane-1,2-diol. nih.gov
Addressing Challenges in Scalability and Industrial Implementation of Research Findings
A critical aspect of chemical research is the translation of laboratory discoveries into industrially viable processes. For this compound, any promising synthesis method must be evaluated for its scalability and economic feasibility. The path from bench-scale success to industrial production is fraught with challenges. patsnap.com
Key considerations for future research in this area include:
Reactor Design: Transitioning from batch reactors, common in laboratory settings, to continuous flow reactors is often necessary for large-scale production. mdpi.com Flow chemistry offers improved heat and mass transfer, better process control, and enhanced safety. beilstein-journals.org
Catalyst Stability and Deactivation: Catalysts that perform well in the lab may deactivate quickly under industrial conditions due to impurities in feedstocks or the harshness of the process. patsnap.com Long-term stability studies are crucial.
Separation and Purification: The cost of separating the desired product from byproducts and unreacted starting materials can significantly impact the economic viability of a process. patsnap.com Developing energy-efficient separation techniques will be paramount.
Economic Analysis: A thorough techno-economic analysis is required to compare any new sustainable process against established petrochemical routes. This includes evaluating raw material costs, energy consumption, and market prices for the final product. researchgate.netacs.org
Drawing lessons from the industrial implementation of glycerol valorization, where these challenges are well-documented, will be essential for successfully bringing novel processes for this compound to market. bcrec.idpatsnap.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
